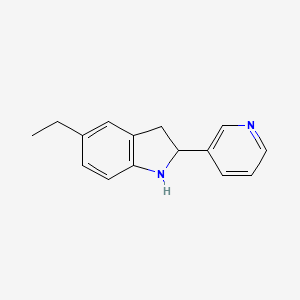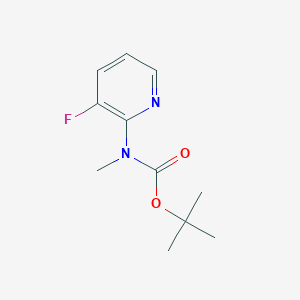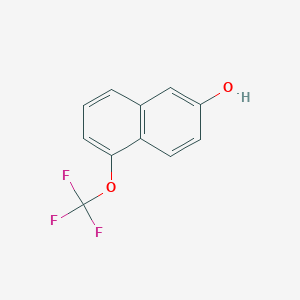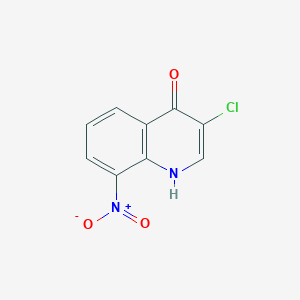
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is a heterocyclic compound that features a unique structural motif combining an indolizine core with a trimethylsilyl group and a thione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted precursor with a thione source under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid or other suitable acids .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Scientific Research Applications
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as electronic or photonic materials
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles or electrophiles, leading to various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Thione-Containing Compounds: Molecules with thione functionalities but different core structures.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to different core structures.
Uniqueness
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is unique due to the combination of its indolizine core, trimethylsilyl group, and thione functionality. This unique combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
113885-17-9 |
|---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
6-trimethylsilyl-2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)10-7-6-9-5-4-8-12(9)11(10)13/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
IKPJORKUFORUIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C2CCCN2C1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



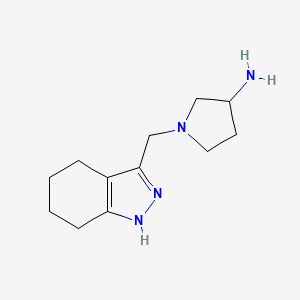
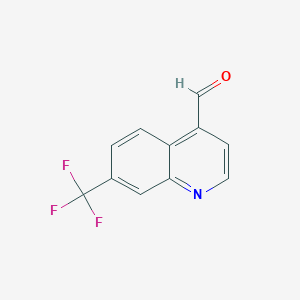
![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)
